2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-(2-phenylethyl)aniline
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-(2-phenylethyl)aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as 'DNQX' and is a potent competitive antagonist of the ionotropic glutamate receptors.
Mechanism of Action
DNQX acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, which is the primary neurotransmitter that activates these receptors. By blocking the activity of these receptors, DNQX can modulate synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DNQX has been shown to modulate synaptic plasticity and learning and memory processes in animal models. It has also been implicated in the pathophysiology of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DNQX is a potent and selective antagonist of the ionotropic glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Future Directions
1. Development of more selective and potent antagonists of ionotropic glutamate receptors.
2. Investigation of the role of DNQX in the pathophysiology of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
3. Use of DNQX as a tool for studying the role of glutamate receptors in synaptic plasticity and learning and memory processes.
4. Development of new therapeutic agents based on the structure of DNQX for the treatment of neurological disorders.
Scientific Research Applications
DNQX has been widely used in scientific research as a tool for studying the role of glutamate receptors in various physiological and pathological processes. This compound has been shown to block the activity of AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(26-16-6-10-19-9-4-5-11-23(19)26)21-17-20(27(29)30)12-13-22(21)25-15-14-18-7-2-1-3-8-18/h1-5,7-9,11-13,17,25H,6,10,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUPLDUUWYCTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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